molecular formula C23H19FN2O3 B3702869 2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B3702869
M. Wt: 390.4 g/mol
InChI Key: YOTKPJROJHUGEL-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of 2-(2,4-dimethylphenoxy)acetic acid: This can be achieved through the reaction of 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-(4-fluorophenyl)-1,3-benzoxazole: This intermediate can be synthesized by reacting 4-fluoroaniline with salicylic acid under acidic conditions to form the benzoxazole ring.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and benzoxazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzoxazole ring is known to interact with biological macromolecules, potentially inhibiting their function or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)-1-(2-fluorophenyl)ethanamine
  • [4-(2,4-dimethylphenoxy)-3-fluorophenyl]methanol

Uniqueness

2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is unique due to the presence of both the benzoxazole and phenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3/c1-14-3-9-20(15(2)11-14)28-13-22(27)25-18-8-10-21-19(12-18)26-23(29-21)16-4-6-17(24)7-5-16/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTKPJROJHUGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
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2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Reactant of Route 3
2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Reactant of Route 4
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2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

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